molecular formula C9H6ClN3O B13135384 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-02-2

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13135384
CAS No.: 61709-02-2
M. Wt: 207.61 g/mol
InChI Key: HEVGASYHOZQJLI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amine group of 4-chloroaniline. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, to achieve the desired product.

Industrial Production Methods

Industrial production of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro triazine derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,2,3-triazine: Similar structure but different ring nitrogen positions.

    4-(4-Chlorophenyl)-1,3,5-triazine: Lacks the keto group present in 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one.

    4-(4-Chlorophenyl)-1,3,5-triazin-2-thione: Contains a sulfur atom instead of oxygen in the triazine ring.

Uniqueness

4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61709-02-2

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)

InChI Key

HEVGASYHOZQJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=O)N2)Cl

Origin of Product

United States

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